Balanced Lipophilicity (XLogP3 = 3.5) Situates the Compound in the CNS-Permeable Sweet Spot Relative to Fluoro and Non-Pyridinyl Analogs
The target compound's computed XLogP3 of 3.5 [1] falls within the optimal range for CNS drug-likeness (typically XLogP 2–4 for brain-penetrant small molecules). The 4-fluoro analog 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide (MW 299.34; C₁₇H₁₈FN₃O) is expected to have XLogP3 ≈ 2.5–2.7 based on the fluorine-for-chlorine replacement, which decreases lipophilicity by roughly 0.7–1.0 log units and may reduce passive membrane permeability . Conversely, 3-chloro-N-(pyrrolidin-3-ylmethyl)benzamide (MW 238.71; C₁₂H₁₅ClN₂O), which lacks the pyridinyl substituent entirely, has a computed XLogP3 near 1.5–1.8, making it substantially less lipophilic and potentially too polar for efficient blood-brain barrier penetration . The target compound thus occupies a middle ground that balances solubility and permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (PubChem computed; C₁₇H₁₈ClN₃O, MW 315.8) |
| Comparator Or Baseline | 4-Fluoro analog: XLogP3 ≈ 2.5–2.7 (estimated); 3-Chloro-N-(pyrrolidin-3-ylmethyl)benzamide: XLogP3 ≈ 1.5–1.8 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.0 vs fluoro analog; ΔXLogP3 ≈ +1.7 to +2.0 vs non-pyridinyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem/Cactvs); comparator values estimated from fragment-based contributions since experimentally measured logP data are not publicly available for these specific analogs. |
Why This Matters
For CNS-targeted programs, an XLogP3 of 3.5 is empirically associated with higher probability of brain exposure, making this compound a more suitable starting point for neuroscience SAR campaigns than either the overly polar non-pyridinyl analog or the less lipophilic fluoro congener.
- [1] PubChem. Compound Summary for CID 91813689: Computed Properties – XLogP3-AA = 3.5. National Center for Biotechnology Information. Accessed April 2026. View Source
